1-methyl-N-phenyl-1H-benzimidazol-2-amine
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Overview
Description
1-Methyl-N-phenyl-1H-benzimidazol-2-amine is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole core with a methyl group at the 1-position and a phenyl group attached to the nitrogen at the 2-position.
Preparation Methods
The synthesis of 1-methyl-N-phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride derivative. One common method is the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out under mild conditions, often in a mixture of solvents, and the product is purified by washing with hexane and water.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors and greener solvents to enhance yield and efficiency .
Chemical Reactions Analysis
1-Methyl-N-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring can yield nitro derivatives, while halogenation can produce halogenated benzimidazoles.
Scientific Research Applications
1-Methyl-N-phenyl-1H-benzimidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The compound also inhibits key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-Methyl-N-phenyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound, which lacks the methyl and phenyl substituents, and exhibits a broad range of biological activities.
2-Phenylbenzimidazole: Similar to this compound but without the methyl group, showing comparable antimicrobial and anticancer properties.
1-Methyl-2-phenylbenzimidazole: A closely related compound with the same substituents but different positions, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity.
Properties
CAS No. |
2219-14-9 |
---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-methyl-N-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C14H13N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI Key |
BASOYPSBRDWRDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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